molecular formula C19H16ClF3N4O3 B2957237 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 324009-27-0

5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B2957237
CAS No.: 324009-27-0
M. Wt: 440.81
InChI Key: YOBHRCYOLKLIKZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, an isoxazole ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds through trifluoromethylation reactions . The pyridine and isoxazole rings could potentially be formed through cyclization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Structural Characterization

Research on pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines and their synthesis through reactions involving compounds with similar functional groups provides insights into the synthetic pathways that could be relevant for the compound . The structural characterization of these compounds aids in understanding their potential interactions and functionalities in various applications (Aggarwal et al., 2009).

Oxidizing Agent for Pyrazolines

The use of specific reagents for the oxidation of pyrazolines underlines the importance of understanding chemical reactivity and the potential for designing novel compounds with desired properties. This research can inform the development of new materials and drugs by elucidating the conditions under which certain transformations occur (Zolfigol et al., 2006).

Cyclocondensation Reactions

Investigations into cyclocondensation reactions to create bicyclic hydroxamic acids from α-aminohydroxamic acids and keto acids showcase a method of synthesizing complex molecules. These findings have implications for designing compounds with specific biological activities, including potential pharmaceutical applications (Hoshino et al., 2013).

Acylation and Synthesis of 3-Acyltetramic Acids

The acylation of pyrrolidine-2,4-diones leading to the synthesis of 3-acyltetramic acids provides a foundation for creating molecules with a variety of functional groups. This research contributes to the understanding of chemical synthesis techniques and the development of novel compounds with potential application in material science and drug development (Jones et al., 1990).

These studies represent a fraction of the extensive research into chemical compounds and reactions that share features with "5-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione". They underline the importance of chemical synthesis, structural characterization, and the exploration of reactions for developing new materials and potential therapeutic agents.

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O3/c1-25(16-12(20)8-11(9-24-16)19(21,22)23)27-17(28)13-14(10-6-4-3-5-7-10)26(2)30-15(13)18(27)29/h3-9,13-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHRCYOLKLIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(O1)C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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